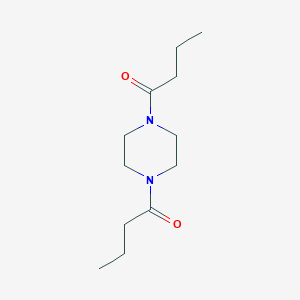

Piperazine, 1,4-dibutyryl-

Description

Significance of the Piperazine (B1678402) Scaffold in Modern Organic Synthesis

The piperazine ring is a cornerstone in the development of new chemical entities, largely due to its unique structural and physicochemical properties. It is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The two nitrogen atoms within the ring can act as hydrogen bond acceptors and can be protonated, which influences the solubility and pharmacokinetic profile of the resulting molecule. mdpi.com

This heterocycle is a key component in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiviral, anticancer, antidepressant, and cardioprotective agents. nih.govmdpi.com The prevalence of the piperazine moiety is not only due to its biological effects but also its synthetic accessibility and the ease with which its derivatives can be prepared. nih.gov The ability to readily modify the substituents at the N1 and N4 positions allows chemists to fine-tune the molecule's properties to optimize its function for a specific target. researchgate.net Consequently, the piperazine scaffold remains one of the most frequently utilized nitrogen heterocycles in drug discovery. mdpi.com

Academic Trajectory of Piperazine, 1,4-dibutyryl- within Chemical Literature

Piperazine, 1,4-dibutyryl-, also known as 1,4-dibutanoylpiperazine, is a specific N,N'-disubstituted derivative of piperazine where a butyryl group is attached to each nitrogen atom. Its chemical identity is well-defined, and its basic properties can be sourced from chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O2 |

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | 1,4-dibutanoylpiperazine |

| SMILES | CCCC(=O)N1CCN(CC1)C(=O)CCC |

| InChI Key | XPPVSJUVIPOXNN-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butanoylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-3-5-11(15)13-7-9-14(10-8-13)12(16)6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVSJUVIPOXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170283 | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17730-78-8 | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Piperazine, 1,4 Dibutyryl and Its Analogues

Classical Acylation and Amidation Routes for Piperazine (B1678402), 1,4-dibutyryl-

The most direct method for synthesizing Piperazine, 1,4-dibutyryl- involves the formation of amide bonds between the two secondary amine nitrogens of the piperazine ring and two butyryl groups. This transformation falls under the general categories of acylation and amidation.

The synthesis of Piperazine, 1,4-dibutyryl- is typically achieved through the N,N'-diacylation of piperazine. This reaction involves treating piperazine with at least two equivalents of a reactive butyric acid derivative. Common acylating agents for this purpose include:

Butyryl chloride: This acyl halide is highly reactive and reacts readily with the secondary amines of piperazine, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Butyric anhydride: As a less reactive alternative to butyryl chloride, this reagent also effectively acylates piperazine, producing butyric acid as a byproduct which may need to be neutralized.

Butyric acid: Direct amidation using butyric acid requires the use of coupling agents to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The fundamental reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the butyric acid derivative, leading to the formation of the amide bond. To ensure disubstitution, an excess of the acylating agent is often employed.

The efficiency and yield of the direct acylation of piperazine are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, base, and the sequence of reagent addition. nih.gov

For instance, in the acylation of a piperazine derivative with an acyl chloride, the choice of solvent and the method of addition can significantly impact the yield and the formation of byproducts. A study on the synthesis of piperazinyl amides highlighted the importance of these factors. nih.gov Adding the acyl chloride solution dropwise to a solution of piperazine can help prevent the formation of undesired side products. nih.gov

Below is a table illustrating how reaction conditions can be optimized, based on findings from a representative acylation procedure on a piperazine derivative. nih.gov

| Entry | Solvent | Temperature (°C) | Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 to 25 | Triethylamine | 65 | Standard conditions. |

| 2 | Tetrahydrofuran (THF) | 0 to 25 | Triethylamine | 58 | Lower yield compared to DCM. |

| 3 | Acetonitrile | Reflux | None | <19 | Low yield without a base. |

| 4 | DCM (100 mL) | 0 to 25 | Excess Piperazine | 75 | Using excess piperazine as the base improves yield. |

| 5 | DCM | -10 to 0 | Triethylamine | 72 | Lower temperature can improve selectivity. |

Advanced Synthetic Strategies for N,N'-Disubstituted Piperazines

While classical acylation is effective for producing symmetrically substituted piperazines like Piperazine, 1,4-dibutyryl-, advanced synthetic strategies are required to access more complex and functionally diverse analogues. These methods often focus on C-H functionalization or novel ring-forming strategies.

Visible-light photoredox catalysis has become a powerful tool for the direct functionalization of C-H bonds, including those on the piperazine scaffold. beilstein-journals.org This approach allows for the introduction of substituents onto the carbon atoms of the ring, a transformation that is challenging with traditional methods. beilstein-journals.orgnih.gov

The process typically involves a photocatalyst, such as an iridium or ruthenium complex, that becomes highly reactive upon absorbing visible light. mdpi.comencyclopedia.pub This excited catalyst can then engage in a single-electron transfer (SET) with a protected piperazine substrate to generate a reactive α-amino radical intermediate. encyclopedia.pub This radical can then couple with a variety of partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. beilstein-journals.orgencyclopedia.pub This method provides a pathway to novel C-alkylated and C-arylated piperazine derivatives. nih.gov

| Piperazine Substrate | Coupling Partner | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-piperazine | 1,4-Dicyanobenzene | Ir(ppy)3 | 95 | beilstein-journals.org |

| N-Boc-piperazine | Vinyl sulfone | Ir(ppy)3 | 74 | beilstein-journals.org |

| N-Aryl-piperazine | Heteroaryl chloride | Ir(ppy)2(dtbbpy)PF6 | 84 | beilstein-journals.orgencyclopedia.pub |

| N,N'-bis-Boc-piperazine | Michael acceptor | Acridinium salt (organic) | Good | mdpi.com |

An alternative strategy for synthesizing functionalized piperazines utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthetic precursor. nih.gov This method relies on the cleavage of one of the C-N bonds within the rigid DABCO framework to generate a piperazine ring. nih.gov

The synthesis begins with the activation of DABCO by reacting it with an electrophile, such as an alkyl halide, aryl halide, or carboxylic acid. nih.govnih.gov This forms a quaternary ammonium (B1175870) salt of DABCO, which is a highly reactive electrophile. nih.govresearchgate.net The subsequent ring-opening of this intermediate is achieved by nucleophilic attack, which cleaves a C-N bond and forms a 1,4-disubstituted piperazine derivative. researchgate.net This approach is versatile, allowing for the introduction of a wide array of substituents onto the piperazine nitrogens. nih.govnih.gov

Modular, or building-block, approaches offer a powerful strategy for systematically creating diverse libraries of piperazine analogues. semanticscholar.orgrsc.org These methods construct the piperazine ring from smaller, variable components, allowing for precise control over the final structure's substitution pattern, ring size, and stereochemistry. nih.govrsc.org

One such modular approach involves the reaction between cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.org The ring-opening of a cyclic sulfamidate by a hydroxy sulfonamide, followed by an intramolecular cyclization, yields the desired piperazine scaffold. By varying the structures of the initial building blocks, a wide range of piperazine and related heterocyclic scaffolds can be synthesized. rsc.org This strategy is particularly useful in drug discovery for creating collections of related compounds with lead-like molecular properties. semanticscholar.org

Innovations in Flow Chemistry and Microwave-Assisted Synthesis for Piperazine Production

Modern synthetic methodologies, particularly flow chemistry and microwave-assisted synthesis, have revolutionized the production of piperazine derivatives, offering significant advantages over traditional batch methods. These technologies provide enhanced reaction control, faster reaction times, improved yields, and superior safety profiles. mdpi.commdpi.com

Flow chemistry enables the continuous production of piperazine compounds with precise management of parameters like temperature, pressure, and residence time. mdpi.com This approach is inherently safer as it minimizes the volume of hazardous materials present at any given moment. acs.org The scalability of flow processes is a key advantage; a process optimized in the laboratory can be scaled up for industrial production by simply extending the operation time, a concept known as "scaling-out". acs.orgtechnologynetworks.com This avoids the complex re-optimization often required when scaling up batch reactions. acs.org For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, allowing for a production scale of up to 5.7 grams per day. mdpi.com

Microwave-assisted synthesis is another powerful tool that significantly accelerates reaction rates, often reducing synthesis times from hours to mere minutes. mdpi.comnih.gov This is achieved through the direct heating of reactants and solvents via microwave irradiation, which can lead to higher yields and purer products compared to conventional heating. mdpi.comnih.gov The combination of microwave irradiation with flow chemistry has proven to be a particularly effective strategy, merging the benefits of rapid, controlled heating with the advantages of a continuous process. mdpi.comgoflow.at Research has demonstrated that monosubstituted piperazine derivatives can be obtained in comparable yields and purity but in significantly shorter times using microwave-assisted techniques compared to classic synthetic methods. mdpi.com

The following interactive table summarizes a comparison between conventional heating and microwave-assisted synthesis for the preparation of various piperazine derivatives, highlighting the substantial reduction in reaction time.

Data adapted from studies on monosubstituted piperazines and other heterocyclic compounds. mdpi.comnih.gov

Chemo- and Regioselectivity in the Synthesis of Piperazine, 1,4-dibutyryl-

The synthesis of substituted piperazines often presents challenges related to chemo- and regioselectivity, particularly when preparing unsymmetrically substituted derivatives. nih.gov Since Piperazine, 1,4-dibutyryl- is a symmetrically substituted diacyl piperazine, the primary synthetic challenge shifts from regioselectivity (differentiating between the two nitrogen atoms) to ensuring complete and efficient di-acylation. mdpi.comnih.gov

The direct di-acylation of piperazine is the most straightforward route to symmetrically 1,4-disubstituted derivatives like Piperazine, 1,4-dibutyryl-. researchgate.net This typically involves reacting piperazine with at least two equivalents of an acylating agent, such as butyryl chloride or butyric anhydride. The reaction is generally performed in the presence of a base (e.g., triethylamine) to neutralize the acidic byproduct (HCl if using an acyl chloride), which drives the reaction towards the formation of the di-substituted product.

However, controlling the reaction to avoid the formation of the mono-acylated intermediate and unreacted starting material is crucial for achieving a high yield of the desired product. The nucleophilicity of the second nitrogen atom in the mono-acylated intermediate is lower than that of piperazine itself, which can make the second acylation step more sluggish. Therefore, reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents must be carefully optimized.

For the synthesis of unsymmetrical 1,4-diacylpiperazines, regioselectivity becomes a critical issue. The standard approach involves a protecting group strategy. One nitrogen of the piperazine ring is first protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be acylated. Following this, the protecting group is removed, and the second, now free, nitrogen atom is acylated with a different acylating agent. While effective, this multi-step process can be inefficient.

Alternative strategies for achieving regioselectivity in more complex piperazine functionalizations are an active area of research, including methods like asymmetric lithiation-trapping, which allows for direct functionalization at the carbon atoms of the piperazine ring. researchgate.net

The table below outlines common strategies for controlling selectivity in piperazine acylation.

Advanced Spectroscopic and Structural Elucidation Techniques for Piperazine, 1,4 Dibutyryl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "Piperazine, 1,4-dibutyryl-". Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic connectivity. rug.nlijcce.ac.ir

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the proton signals offer crucial information. For instance, in related piperazine (B1678402) derivatives, the protons on the piperazine ring typically appear as distinct signals, and their chemical environment influences their exact shifts. beilstein-journals.orgnih.gov The protons of the butyryl groups would also exhibit characteristic signals, allowing for the confirmation of their presence and attachment to the piperazine nitrogen atoms. Dynamic NMR studies on similar N,N'-substituted piperazines have revealed the presence of rotational conformers due to the partial double bond character of the amide bond, which can lead to the doubling of signals for the N-CH₂ groups. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. ijcce.ac.irnih.gov Each unique carbon atom in "Piperazine, 1,4-dibutyryl-" would produce a distinct signal, confirming the number of different carbon environments. The chemical shifts of the carbonyl carbons in the butyryl groups and the carbons of the piperazine ring are particularly diagnostic.

Table 1: Representative NMR Data for Piperazine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Structural Assignment |

| ¹H | 3.36 - 3.39 | Piperazine ring protons nih.gov |

| ¹H | 6.95 - 7.39 | Aromatic protons (in substituted derivatives) nih.gov |

| ¹³C | 45.4 - 51.1 | Piperazine ring carbons mdpi.com |

| ¹³C | 167.9 - 183.2 | Carbonyl carbons mdpi.com |

Note: The exact chemical shifts for "Piperazine, 1,4-dibutyryl-" would require experimental determination.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

FTIR Spectroscopy: The FTIR spectrum of "Piperazine, 1,4-dibutyryl-" is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide groups would be prominent. mdpi.comacs.org Additionally, C-H stretching and bending vibrations from the butyryl chains and the piperazine ring would be observed. dergipark.org.tr For similar piperazine derivatives, N-H stretching vibrations are observed in the range of 3250-3500 cm⁻¹, though these would be absent in the fully substituted "Piperazine, 1,4-dibutyryl-". dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-H stretching vibrations of the piperazine ring are typically observable in the Raman spectrum. dergipark.org.tr In studies of related compounds, Raman spectra have been used to identify different crystalline phases and to study the effects of intermolecular interactions. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Related Piperazine Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| C=O Stretching | 1631 - 1667 | FTIR | mdpi.comacs.org |

| C-H Stretching | 2824 - 2956 | FTIR | mdpi.comdergipark.org.tr |

| N-H Stretching | 3250 - 3500 | FTIR | dergipark.org.tr |

| C-H Stretching (Piperazine Ring) | 2831 - 2954 | Raman | dergipark.org.tr |

High-Resolution Mass Spectrometry (HR-EI-MS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with Electron Ionization (EI), is a powerful tool for confirming the molecular formula of "Piperazine, 1,4-dibutyryl-". mdpi.com HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. fda.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. For piperazine derivatives, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atoms. researchgate.netmdpi.com The observation of fragment ions corresponding to the loss of butyryl groups or parts of the piperazine ring would support the proposed structure.

X-ray Powder Diffraction (XRPD) for Solid-State Form Characterization

X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the solid-state form of "Piperazine, 1,4-dibutyryl-". malvernpanalytical.comnihs.go.jp Different crystalline forms (polymorphs) or the presence of an amorphous state will produce distinct diffraction patterns. americanpharmaceuticalreview.com

The XRPD pattern is a unique fingerprint of the crystalline structure. ub.eduucmerced.edu By comparing the experimental pattern with known patterns, one can identify the specific solid form. americanpharmaceuticalreview.com This is crucial as different solid forms can exhibit different physical properties. If the compound forms a new crystalline structure, its XRPD pattern will be distinct from any known forms. researchgate.net

Thermal Analysis Techniques (DSC, TGA, DTA) for Phase Behavior and Stability Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA), are employed to study the phase behavior and thermal stability of "Piperazine, 1,4-dibutyryl-". researchgate.netmasjaps.comum.edu.my

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. xrfscientific.com It can be used to determine melting points, glass transitions, and other phase transitions. researchgate.net For a crystalline sample of a related compound, the DSC thermogram showed a sharp melting endotherm. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. xrfscientific.com It provides information about the thermal stability and decomposition of the compound. um.edu.my The temperature at which mass loss begins indicates the onset of decomposition. masjaps.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. masjaps.com It can detect exothermic and endothermic events such as melting and decomposition. nih.gov For a related cadmium complex, the DTA curve showed an exothermic release of the piperazine ligand during decomposition. masjaps.com

Table 3: Representative Thermal Analysis Data for Piperazine Compounds

| Technique | Observation | Temperature Range (°C) | Significance | Reference |

| DSC | Melting Endotherm | Varies | Melting Point Determination | researchgate.net |

| TGA | Mass Loss | 271 - 395 (5% mass loss) | Thermal Stability | researchgate.net |

| DTA | Exothermic Peak | 246 - 346 | Ligand Decomposition | masjaps.com |

Optical Emission Spectroscopy (OES) in Gas-Phase Analysis of Piperazine-Derived Precursors

Optical Emission Spectroscopy (OES) is a valuable technique for analyzing the gas-phase species generated from piperazine-derived precursors, particularly in plasma-based processes like chemical vapor deposition (CVD). mdpi.compppl.gov While not directly analyzing "Piperazine, 1,4-dibutyryl-" in its solid or solution state, OES provides insights into its fragmentation and the reactive species it can form at high temperatures or in a plasma environment. pppl.gov

In studies of other piperazine precursors used in CVD, OES has been used to identify fragments such as H, CH, and CN, indicating the breakdown of the molecule under plasma conditions. mdpi.com This information is critical for understanding and controlling the deposition of thin films from such precursors. The technique is a powerful non-disturbing diagnostic tool for plasmas. pppl.gov

Chromatographic Purity Assessment (HPLC, GC, Capillary Chromatography)

Chromatographic techniques are essential for assessing the purity of "Piperazine, 1,4-dibutyryl-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. rdd.edu.iqresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. researchgate.net For piperazine derivatives, reverse-phase HPLC methods are often employed. sielc.com The purity of the compound is determined by the relative area of its peak in the chromatogram. The development of an HPLC method would involve optimizing the mobile phase composition and column type to achieve good separation of "Piperazine, 1,4-dibutyryl-" from any impurities. researchgate.net

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. unodc.org When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components. mdpi.com For some piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior. mdpi.com

Capillary Chromatography: Capillary chromatography, which includes capillary GC and capillary electrophoresis, offers high-resolution separations and is suitable for analyzing complex mixtures and assessing the purity of compounds.

Table 4: Chromatographic Methods for Piperazine Derivatives

| Technique | Column Type | Detection Method | Application | Reference |

| HPLC | Reverse Phase (e.g., C18) | UV, DAD, MS | Purity, Quantitative Analysis | researchgate.netsielc.com |

| GC | 5% phenyl/95% methyl silicone | FID, MS | Qualitative and Quantitative Analysis | mdpi.comunodc.org |

Computational and Theoretical Investigations of Piperazine, 1,4 Dibutyryl

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For Piperazine (B1678402), 1,4-dibutyryl-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy structure. rsc.orgjddtonline.infodergipark.org.tr The optimization process systematically alters the molecular geometry to minimize the total electronic energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles. physchemres.org

The piperazine ring in its derivatives typically adopts a stable chair conformation. rsc.org In Piperazine, 1,4-dibutyryl-, the two butyryl groups are attached to the nitrogen atoms. The geometry optimization would confirm the chair conformation of the six-membered ring and determine the orientation of the butyryl substituents (axial vs. equatorial) and the conformation of the amide bonds. The results of such calculations provide a foundational three-dimensional model of the molecule. jksus.org

Table 1: Predicted Geometrical Parameters for a DFT-Optimized Piperazine Derivative Structure Note: This data is representative of a 1,4-di-substituted piperazine ring optimized using DFT methods, as specific data for the 1,4-dibutyryl derivative was not available in the cited literature. The values are based on similar structures found in research. rsc.org

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Lengths | C-N (ring) | ~1.46 Å |

| C-C (ring) | ~1.52 Å | |

| N-C (amide) | ~1.37 Å | |

| C=O (amide) | ~1.24 Å | |

| Bond Angles | C-N-C (ring) | ~110° |

| N-C-C (ring) | ~111° | |

| C-N-C=O | ~120° |

| Dihedral Angles | C-N-C-C (ring)| ~ ±55° |

Conformational Analysis and Energy Landscape Mapping of Piperazine, 1,4-dibutyryl-

The piperazine ring is conformationally flexible, primarily existing in chair and boat forms, with the chair form being significantly more stable. Beyond the ring's conformation, Piperazine, 1,4-dibutyryl- has additional degrees of freedom due to the rotation around the N-C(O) amide bonds. physchemres.org

Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational angles. This analysis can identify all stable conformers (local minima on the energy landscape) and the energy barriers (transition states) that separate them. researchgate.net For Piperazine, 1,4-dibutyryl-, key considerations include the chair-to-boat interconversion of the piperazine ring and the rotation of the two butyryl groups. The substitution of oxygen atoms with sulfur, for instance, has been shown to induce changes in activation energies between conformers. physchemres.org Computational studies on similar N,N'-diacylpiperazines reveal that the planar amide groups can adopt different orientations relative to the piperazine ring, leading to several low-energy conformers.

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.orgnih.gov

For Piperazine, 1,4-dibutyryl-, the HOMO is typically localized on the piperazine ring, specifically the nitrogen lone pairs, and the amide functional groups. The LUMO is generally distributed over the carbonyl groups of the butyryl substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. jddtonline.infowuxiapptec.com The HOMO-LUMO gap can be used to understand the charge transfer possibilities within the molecule, which influences its electronic and optical properties. physchemres.orgresearchgate.net Studies on related piperazine derivatives show that substitutions on the ring can significantly alter these orbital energies and the resulting energy gap. physchemres.org

Table 2: Representative Frontier Orbital Energies for Piperazine Derivatives Note: Values are illustrative based on DFT calculations for various substituted piperazines. jddtonline.infonih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and stability |

Analysis of Molecular Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. rsc.org The MESP map visualizes the electrostatic potential on the surface of the molecule. researchgate.netresearchgate.net

In Piperazine, 1,4-dibutyryl-, the MESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions are expected to be localized around the highly electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. jddtonline.info Regions of positive potential are typically found around the hydrogen atoms, particularly those on the alpha-carbons of the butyryl groups and the piperazine ring, marking them as potential sites for nucleophilic attack. jddtonline.inforesearchgate.net This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. physchemres.orgrsc.org

Theoretical Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netniscpr.res.in

For Piperazine, 1,4-dibutyryl-, the calculated vibrational spectrum would exhibit characteristic peaks. Key vibrations include the C=O stretching of the amide groups, typically appearing as a strong band in the IR spectrum around 1650 cm⁻¹. Other significant vibrations include the C-N stretching of the piperazine ring and the amide bond, as well as various C-H stretching and bending modes. dergipark.org.trmdpi.com Comparing the computed spectrum with an experimental one allows for a detailed structural confirmation. physchemres.orgderpharmachemica.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity. bohrium.com

Table 3: Predicted Characteristic Vibrational Frequencies for Piperazine, 1,4-dibutyryl- Note: Frequencies are representative values for N-acyl piperazine structures based on published data. dergipark.org.trmdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 3000 |

| C=O Stretch (amide) | -C(O)N- | 1630 - 1680 |

| C-N Stretch (ring/amide) | C-N | 1090 - 1250 |

Computational Studies on Protonation Equilibria and Mechanisms in Piperazine Systems

The basicity of the nitrogen atoms in the piperazine ring is a key chemical feature. Computational studies can predict the pKa values and elucidate the mechanism of protonation. researchgate.net In an unsubstituted piperazine, both nitrogen atoms are basic. However, in Piperazine, 1,4-dibutyryl-, the electron-withdrawing nature of the two butyryl groups significantly reduces the basicity of the nitrogen atoms. nih.gov

Theoretical calculations can determine the proton affinity of each nitrogen atom. Due to the amide resonance, the lone pairs on the nitrogen atoms are delocalized, making them much less available for protonation compared to a simple tertiary amine. nih.gov Computational models, including continuum solvent models, can simulate the protonation process in different media, predicting that such N-acyl piperazines are very weak bases. longdom.org These studies are crucial for understanding how the molecule would behave in acidic environments. nih.govmuni.cz

Exploration of Linear and Nonlinear Optical Properties through Quantum Chemical Calculations

Quantum chemical calculations can predict the linear and nonlinear optical (NLO) properties of molecules. physchemres.org These properties are determined by the molecule's response to an external electric field, which is described by its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ). researchgate.netbohrium.com

Materials with significant NLO properties, particularly a large first hyperpolarizability (β), are of interest for applications in optoelectronics and photonics. physchemres.orgresearchgate.net For a molecule to have a non-zero β value, it must lack a center of inversion. While Piperazine, 1,4-dibutyryl- in certain conformations might be non-centrosymmetric, it lacks the strong electron donor-acceptor groups typically associated with high NLO activity. researchgate.net Calculations for Piperazine, 1,4-dibutyryl- would likely predict modest polarizability and a small first hyperpolarizability, suggesting it is not a prime candidate for NLO applications unless further modified. jddtonline.info

An in-depth analysis of the chemical compound Piperazine, 1,4-dibutyryl- reveals a complex and multifaceted reactivity profile. This article explores the intricate details of its chemical behavior, focusing on acyl transfer reactions, stability, reactivity of its core structures, and the mechanistic pathways it undergoes.

Reactivity Studies and Mechanistic Pathways Involving Piperazine, 1,4 Dibutyryl

The reactivity of Piperazine (B1678402), 1,4-dibutyryl- is a subject of significant interest in organic chemistry, particularly concerning the interplay between the piperazine ring and its N-acyl substituents.

Applications of Piperazine, 1,4 Dibutyryl in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The piperazine (B1678402) scaffold, including N,N'-diacylated derivatives like Piperazine, 1,4-dibutyryl-, is a cornerstone in the construction of complex molecules. The functionalization at the two nitrogen atoms allows for its use as an intermediate for producing novel piperazine compounds. researchgate.net Piperazine, 1,4-dibutyryl- can be synthesized via the acylation of piperazine with butyryl chloride. ontosight.ai This straightforward synthesis makes it a readily available starting material.

Its utility as a building block stems from the reactivity of the piperazine core. While N-substitutions are common, recent advancements have focused on the C-H functionalization of the piperazine ring itself, opening new avenues for creating structurally diverse molecules. mdpi.com Methods such as photoredox catalysis allow for the direct arylation, vinylation, and alkylation of the carbon atoms on the piperazine ring, expanding its synthetic potential beyond simple N-acylation. mdpi.com

Furthermore, piperazine derivatives are crucial in synthesizing more complex heterocyclic systems. For instance, diacyl piperazine derivatives can undergo Mn(OAc)₃ mediated radical cyclization reactions with 1,3-dicarbonyl compounds to form novel dihydrofuran-containing piperazine molecules. nih.gov This demonstrates how the core piperazine structure, established by derivatives like Piperazine, 1,4-dibutyryl-, can be elaborated into more complex architectures.

Table 1: Selected Reactions Using Piperazine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Radical Cyclization | Diacyl piperazine, 1,3-dicarbonyls, Mn(OAc)₃ | Dihydrofuran-piperazines | nih.gov |

| Photoredox C-H Arylation | N-Boc piperazine, 1,4-dicyanobenzene, Ir(ppy)₃ | α-Aryl-substituted piperazines | mdpi.com |

| N-Alkylation | Piperazine, Alkyl halides | N-Alkyl piperazines | mdpi.com |

| Acylation | Piperazine, Butyryl chloride | Piperazine, 1,4-dibutyryl- | ontosight.ai |

Catalytic Applications and Organocatalytic Systems Derived from Piperazine Moieties

Piperazine and its derivatives have emerged as significant components in the field of catalysis, particularly in organocatalysis. beilstein-journals.org Organocatalysts are valued for being environmentally benign, robust, and cost-effective alternatives to metal-based catalysts. mdpi.com The nitrogen atoms in the piperazine ring can act as Lewis bases, making them suitable for catalyzing a variety of chemical transformations. mdpi.com

For example, piperazine-functionalized polymers have been developed as highly efficient and recyclable organocatalysts. beilstein-journals.org By immobilizing piperazine active sites on a solid support with a high surface area, catalysts can be created that exhibit activity and selectivity comparable to their homogeneous counterparts, even for reactions conducted in water. beilstein-journals.org

In a specific application, a synthesized piperazine quaternary ammonium (B1175870) base, 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH), was designed as a catalyst for isocyanate polymerization. sioc-journal.cn This catalyst, featuring a piperazine ring structure, demonstrated high efficiency in producing isocyanate trimers, which are important industrial products. The steric hindrance provided by the piperazine ring enhances the reaction between small molecules while inhibiting reactions between larger ones, leading to a high yield of the desired trimer. sioc-journal.cn

Hydrogen-bonding is another mechanism through which piperazine-derived organocatalysts can function, accelerating reactions and controlling selectivity in a manner analogous to biological systems. nih.gov

Precursor in Chemical Vapor Deposition (CVD) for Functional Materials

Chemical Vapor Deposition (CVD) is a critical technique for producing thin films for various applications, including microelectronics and optical devices. european-mrs.comgelest.com The choice of precursor is paramount to a successful CVD process, with ideal candidates being volatile, thermally stable, and non-toxic. mdpi.comharvard.edu

While direct information on Piperazine, 1,4-dibutyryl- as a CVD precursor is limited, related piperazine derivatives have shown significant promise. A study on 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP) demonstrated its utility as a novel single-source precursor for synthesizing silicon carbonitride (SiCxNy) films. mdpi.com BTMSP contains all the necessary elements (silicon, carbon, nitrogen) and the bonds between them, simplifying the CVD process. mdpi.com The use of such single-source precursors allows for lower film growth temperatures and achieves high growth rates. mdpi.com

The suitability of a compound as a CVD precursor depends on its thermal properties. mdpi.com The decomposition of the BTMSP precursor in low-power plasma was shown to proceed with the elimination of H and CH and the formation of CN, highlighting the chemical transformations that occur during the deposition process. mdpi.com This research into silylated piperazines provides a strong indication of the potential for other functionalized piperazines, including acylated derivatives like Piperazine, 1,4-dibutyryl-, to be adapted for CVD applications, potentially for depositing nitrogen-containing polymer films or carbonitride materials.

Table 2: Properties of a Piperazine-Based CVD Precursor (BTMSP)

| Property | Finding | Significance for CVD | Reference |

|---|---|---|---|

| Composition | Contains Si, C, N | Acts as a single-source precursor | mdpi.com |

| Volatility | Characterized by static tensimetry | Determines optimal utilization conditions | mdpi.com |

| Thermal Stability | Stable under normal storage | Ensures reliable and safe handling | mdpi.com |

| Plasma Decomposition | Undergoes destruction with H, CH elimination and CN formation | Dictates the composition of the deposited film | mdpi.com |

| Deposition Rate | 16–28 nm/min at low temperatures | A key technological parameter for process suitability | mdpi.com |

Design and Synthesis of Diverse Chemical Libraries Based on Piperazine, 1,4-dibutyryl- Scaffold

The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently used in the design of chemical libraries for drug discovery. nih.govrsc.org Its ability to be functionalized at two different points allows for the creation of vast and diverse compound libraries from a single core structure. researchgate.netacs.org

Solid-phase synthesis techniques have been developed to produce large libraries of piperazine derivatives. For example, a library of 15,000 piperazine-2-carboxamide (B1304950) derivatives was created using two novel solid-phase synthetic routes. nih.gov Computational methods were employed to maximize the diversity of the reagents used, ensuring the resulting library covered a wide chemical space. nih.gov Similarly, another library of 72 members, based on arylpiperazine derivatives containing amino acid residues, was synthesized on SynPhase Lanterns. acs.org

More advanced libraries have utilized stereochemically diverse piperazine cores. By starting with enantiomerically pure chiral amino acids, a complete matrix of 24 monoprotected chiral 2,6-disubstituted piperazines was synthesized. researchgate.net These versatile scaffolds can be functionalized on either nitrogen atom, making them ideal for parallel library synthesis. researchgate.net This approach was used to construct a DNA-Encoded Chemical Library (DECL) of 77 million compounds, which demonstrated significant shape diversity compared to more common library scaffolds. researchgate.net These examples showcase the modularity and versatility of the piperazine framework, a foundation upon which a derivative like Piperazine, 1,4-dibutyryl- could be used to build focused or diverse chemical libraries. rsc.orgrsc.org

Development of Novel Reaction Methodologies Utilizing Piperazine Derivatives

The high demand for piperazine-containing compounds, particularly for pharmaceutical applications, has driven the development of new and efficient synthetic methodologies. bohrium.comsemanticscholar.org While traditional methods often rely on lengthy syntheses, modern approaches focus on improving efficiency, yield, and structural diversity. mdpi.combohrium.com

One area of significant advancement is the direct C-H functionalization of the piperazine ring, which was previously an underutilized strategy. mdpi.comacs.org Photoredox catalysis has emerged as a powerful tool, enabling the C-H arylation and vinylation of N-protected piperazines under mild conditions. mdpi.com This avoids the need for pre-functionalized starting materials and provides direct access to novel substitution patterns.

Rearrangement reactions, such as the Diaza-Cope, Mumm, and Schmidt rearrangements, represent another important set of tools for creating structural variety in piperazine synthesis. bohrium.com These methods can offer high yields and utilize readily available reagents. bohrium.com

Furthermore, simplified one-pot procedures for creating monosubstituted piperazines have been developed. semanticscholar.org By using a protonated piperazine, one nitrogen atom is effectively protected without the need for a separate protection-deprotection sequence. This reaction can be accelerated by heterogeneous catalysts, such as metal ions supported on polymeric resins. semanticscholar.org The development of such novel reactions and protocols continues to expand the synthetic toolbox available to chemists, allowing for the more efficient and diverse synthesis of piperazine derivatives. acs.orgtubitak.gov.tr

Future Research Directions and Emerging Trends in Piperazine, 1,4 Dibutyryl Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing how scientists approach the synthesis of molecules like Piperazine (B1678402), 1,4-dibutyryl-. These powerful computational tools are being leveraged to design more efficient and novel synthetic routes.

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the most effective pathways for synthesizing Piperazine, 1,4-dibutyryl-. By learning from successful and unsuccessful reactions, ML models can identify optimal reagents, catalysts, and reaction conditions, thereby reducing the time and resources spent on trial-and-error experimentation. For instance, in silico screening of compound libraries can help identify promising starting materials and intermediates. rsc.org

Property Prediction: Machine learning models are also being developed to predict the physicochemical and biological properties of Piperazine, 1,4-dibutyryl- and its derivatives. researchgate.netmdpi.com This predictive capability is invaluable for drug discovery and materials science, allowing researchers to screen virtual compounds for desired characteristics before committing to their synthesis. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the molecular structure of piperazine derivatives and their biological activity. mdpi.com

| AI/ML Application | Description | Potential Impact on Piperazine, 1,4-dibutyryl- Chemistry |

| Predictive Synthesis | Utilizes algorithms to forecast optimal reaction pathways, reagents, and conditions. | Accelerated discovery of novel and more efficient synthetic routes. |

| Property Prediction | Employs machine learning to estimate physicochemical and biological properties. | Enables virtual screening of derivatives for desired characteristics, aiding in drug and materials development. |

| Retrosynthetic Analysis | Automates the process of breaking down a target molecule into simpler starting materials. | Uncovers innovative and potentially more economical synthetic strategies. |

| In Silico Screening | Computational screening of virtual libraries of compounds. | Identifies promising candidates for synthesis and testing, reducing experimental workload. rsc.orgnih.gov |

Sustainable Synthesis and Green Chemistry Principles in Piperazine Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including piperazine derivatives. instituteofsustainabilitystudies.comepa.gov The goal is to develop more environmentally friendly and economically viable production methods. instituteofsustainabilitystudies.com

Atom Economy and Waste Reduction: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. yale.eduacs.org Future research will focus on designing synthetic routes for Piperazine, 1,4-dibutyryl- that generate minimal waste and avoid the use of hazardous substances. epa.govyale.edu This includes minimizing or avoiding unnecessary derivatization steps that require additional reagents and can generate waste. acs.org

Renewable Feedstocks and Safer Solvents: The use of renewable starting materials, often derived from agricultural products or waste streams, is a growing trend. epa.govyale.edu Researchers are exploring ways to synthesize piperazine and its precursors from bio-based feedstocks. Additionally, there is a strong emphasis on replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comskpharmteco.com

Energy Efficiency and Catalysis: Green chemistry also advocates for conducting reactions at ambient temperature and pressure to minimize energy consumption. yale.eduacs.org The use of highly selective catalytic reagents is preferred over stoichiometric reagents to reduce waste. yale.edu For instance, microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields in the synthesis of piperazine derivatives. derpharmachemica.comderpharmachemica.com

| Green Chemistry Principle | Application in Piperazine, 1,4-dibutyryl- Synthesis |

| Prevention | Designing syntheses to prevent waste generation. yale.edu |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. yale.eduacs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. epa.govyale.edu |

| Safer Solvents and Auxiliaries | Avoiding or using innocuous auxiliary substances. yale.eduskpharmteco.com |

| Design for Energy Efficiency | Minimizing energy requirements by conducting reactions at ambient conditions. yale.eduacs.org |

| Use of Renewable Feedstocks | Utilizing renewable rather than depleting raw materials. epa.govyale.edu |

| Reduce Derivatives | Minimizing unnecessary derivatization steps. yale.eduacs.org |

| Catalysis | Employing catalytic reagents over stoichiometric ones. yale.edu |

Advanced In-situ Characterization Techniques for Reaction Monitoring

Understanding the dynamics of a chemical reaction as it happens is crucial for optimizing its outcome. Advanced in-situ characterization techniques allow for real-time monitoring of the synthesis of Piperazine, 1,4-dibutyryl-.

Real-time Spectroscopic Analysis: Techniques like in-situ Fourier Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy enable the continuous monitoring of the formation of the amide bonds in Piperazine, 1,4-dibutyryl-. acs.orgmdpi.comresearchgate.net By tracking the changes in the vibrational spectra of the reaction mixture, chemists can gain insights into the reaction kinetics and mechanism. acs.orgmdpi.com For example, NIR spectroscopy can be used to monitor the increase in the number of amide bonds during peptide synthesis, a process analogous to the formation of Piperazine, 1,4-dibutyryl-. acs.orgnih.govresearchgate.net

Operando Spectroscopy: This advanced form of in-situ characterization involves studying the catalyst and the reaction under actual operating conditions while simultaneously measuring the catalytic activity. numberanalytics.com This provides a more comprehensive understanding of how the catalyst functions and deactivates during the synthesis of piperazine derivatives.

Process Analytical Technology (PAT): The data obtained from in-situ monitoring can be integrated into Process Analytical Technology (PAT) systems. These systems allow for real-time control and optimization of the manufacturing process, ensuring consistent product quality and yield. The use of NIR spectroscopy as a PAT tool has been demonstrated for monitoring peptide synthesis. acs.orgnih.govresearchgate.net

| In-situ Technique | Information Gained | Application in Piperazine, 1,4-dibutyryl- Synthesis |

| FT-IR Spectroscopy | Real-time monitoring of functional group transformations, such as amide bond formation. mdpi.comresearchgate.net | Optimizing reaction conditions and understanding reaction mechanisms. mdpi.com |

| NIR Spectroscopy | Quantitative analysis of the number of amide bonds formed. acs.orgacs.orgnih.govresearchgate.net | Process control and quality assurance. acs.orgnih.govresearchgate.net |

| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy. numberanalytics.com | Elucidating reaction pathways and identifying intermediates. |

| Operando Spectroscopy | Correlates catalyst structure and performance under reaction conditions. numberanalytics.com | Designing more robust and efficient catalysts. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of new chemical reactions is a fundamental aspect of organic synthesis. For Piperazine, 1,4-dibutyryl-, researchers are investigating novel reactivity patterns to access new derivatives and expand its chemical space.

Catalytic C-H Functionalization: This emerging area of research focuses on the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H functionalization strategies to the butyryl side chains of Piperazine, 1,4-dibutyryl- could lead to the synthesis of a wide range of novel derivatives with potentially unique properties.

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers new avenues for the synthesis of piperazine derivatives. researchgate.net These methods can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Ring-Opening and Ring-Closing Reactions: Investigating novel ring-opening reactions of piperazine precursors or ring-closing strategies to form the piperazine core can lead to more efficient and versatile synthetic routes. researchgate.netresearchgate.net For example, the ring-opening of aziridines has been explored as a method for synthesizing piperazine derivatives. researchgate.net

Development of High-Throughput Screening Methods for Reaction Discovery

The discovery of new chemical reactions can be accelerated through the use of high-throughput screening (HTS) methods. These techniques allow for the rapid testing of a large number of potential reactions in parallel.

Miniaturization and Automation: HTS platforms often utilize miniaturized reaction formats, such as microplates, to reduce the consumption of reagents and allow for a high degree of automation. drugtargetreview.com This enables the screening of large libraries of catalysts, substrates, and reagents to identify promising new transformations for the synthesis of Piperazine, 1,4-dibutyryl- and its analogs.

Rapid Analytical Techniques: The success of HTS relies on rapid and sensitive analytical methods to assess the outcome of each reaction. Techniques like mass spectrometry and fluorescence-based assays are commonly employed to quickly determine the yield and purity of the desired product. The development of quantitative high-throughput screening (qHTS) allows for the determination of compound IC50 values from a single screen. nih.gov

Combinatorial Chemistry: High-throughput screening is often coupled with combinatorial chemistry, where large libraries of compounds are synthesized by systematically combining a smaller set of building blocks. biorxiv.org This approach can be used to rapidly generate a diverse range of Piperazine, 1,4-dibutyryl- derivatives for biological screening or materials testing. For instance, a massive virtual library of over 16 million piperazine-cored compounds was generated for in silico screening. biorxiv.org

| HTS Component | Description | Relevance to Piperazine, 1,4-dibutyryl- Chemistry |

| Miniaturized Reactors | Small-scale reaction vessels (e.g., microplates) that enable parallel experimentation. | Allows for the rapid screening of numerous reaction conditions for the synthesis of derivatives. |

| Robotics and Automation | Automated liquid handling and plate manipulation for high-throughput workflows. | Increases the speed and reproducibility of reaction screening. |

| Rapid Analytics | Fast and sensitive detection methods (e.g., mass spectrometry, fluorescence). | Enables quick assessment of reaction success and product formation. |

| Combinatorial Libraries | Large collections of structurally related compounds for screening. biorxiv.org | Facilitates the discovery of new derivatives with desired properties. |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,4-dibutyryl-piperazine derivatives?

Synthesis typically involves nucleophilic substitution or acylation reactions. For example, piperazine derivatives can be acylated using butyryl chloride in the presence of a base (e.g., triethylamine) to introduce butyryl groups . Characterization should include elemental analysis, NMR (¹H/¹³C), and IR spectroscopy to confirm structural integrity . Purity can be assessed via HPLC or melting point determination.

Q. How do structural modifications (e.g., cyclodextrin inclusion) impact the toxicity and bioactivity of piperazine derivatives?

Studies show that structural modifications, such as β-cyclodextrin inclusion, reduce toxicity by enhancing solubility and shielding reactive groups. However, this can also decrease biological activity (e.g., local anesthetic or antiplatelet effects) due to steric hindrance or altered pharmacokinetics . Comparative toxicity assays (e.g., LD₅₀ in rodents) and activity screens (e.g., platelet aggregation inhibition) are critical for evaluating trade-offs .

Q. What experimental approaches are used to assess the local anesthetic activity of piperazine derivatives?

Infiltration anesthesia models in rodents are standard. Activity is quantified by measuring the duration of sensory blockade and comparing it to controls (e.g., lidocaine). Dose-response curves and histopathological analysis of injection sites ensure efficacy and safety .

Advanced Research Questions

Q. How can computational tools predict the protonation state and bioactivity of piperazine-containing compounds in drug design?

Tools like MoKa software predict pKa values for piperazine derivatives, which influence protonation states at physiological pH. For PROTACs, alkyl-piperazine linkers enhance basicity (pKa ~7.8–8.0), optimizing cell permeability and target engagement. Molecular dynamics simulations and density functional theory (DFT) further refine binding interactions .

Q. What strategies resolve conflicting kinetic data in CO₂ capture studies using piperazine-based solvents?

Discrepancies in CO₂ absorption rates arise from variations in experimental conditions (e.g., concentration, temperature). Standardized stopped-flow spectrophotometry or pH-stat titration under controlled conditions (25°C, 0.1–0.5 M piperazine) can reconcile data. Comparative studies with deuterated solvents or isotopic labeling clarify reaction mechanisms .

Q. How do piperazine cocrystals improve drug solubility and stability?

Cocrystallization with diosgenin (2:1 stoichiometry) enhances solubility via hydrogen-bonding networks. Techniques like slurry crystallization or liquid-assisted grinding optimize cocrystal formation. PXRD and DSC validate lattice stability, while dissolution studies in biorelevant media (e.g., FaSSIF) quantify solubility improvements .

Q. What SAR (Structure-Activity Relationship) principles guide the design of piperazine-based enzyme inhibitors?

Key principles include:

- Piperazine ring substitution : Aryl groups (e.g., 4-chlorophenyl) enhance serotonin receptor affinity (5-HT₁A) via π-π stacking .

- Linker optimization : Alkyl-PEG spacers balance hydrophobicity and flexibility, improving target binding (e.g., phosphoglycerate dehydrogenase inhibitors) .

- Bioisosteric replacement : Thiourea moieties (e.g., in NCT-503) improve metabolic stability compared to carbonyl groups .

Methodological Considerations

Q. How are crystallographic data utilized to validate piperazine derivative structures?

Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). Data deposited in the Cambridge Crystallographic Data Centre (CCDC) provide reference geometries for computational modeling .

Q. What in silico and in vitro assays prioritize piperazine candidates for preclinical testing?

- In silico : Molecular docking (AutoDock), ADMET prediction (SwissADME), and toxicity profiling (ProTox-II).

- In vitro : High-throughput screening (HTS) for target inhibition (e.g., acetylcholinesterase IC₅₀ assays) and cytotoxicity (MTT assay) .

Data Contradiction Analysis

Q. How do researchers address discrepancies in reported antiplatelet activity of piperazine derivatives?

Variability arises from assay conditions (e.g., ADP vs. collagen-induced aggregation) and compound purity. Harmonizing protocols (e.g., light transmission aggregometry) and validating compounds via LC-MS before testing reduce inconsistencies. Meta-analyses of published IC₅₀ values identify outlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.